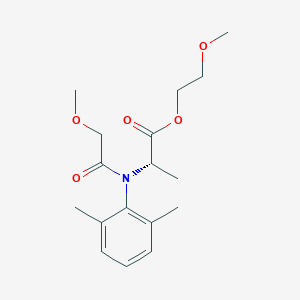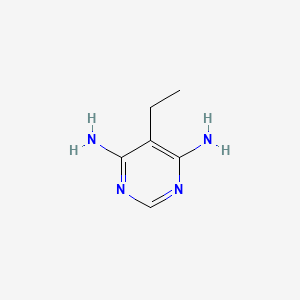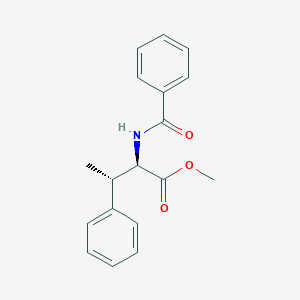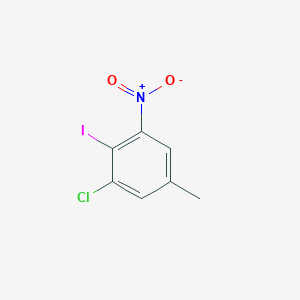
2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate is a synthetic organic compound It is characterized by its complex structure, which includes a methoxyethyl group, a dimethylphenyl group, and a methoxyacetyl group attached to an L-alanine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Methoxyethyl Group: This can be achieved by reacting an appropriate alcohol with a methoxyethyl halide under basic conditions.
Introduction of the Dimethylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction using 2,6-dimethylphenyl chloride and an appropriate catalyst.
Attachment of the Methoxyacetyl Group: This can be done through an acylation reaction using methoxyacetic acid and a coupling reagent.
Formation of the L-Alanine Backbone: The final step involves coupling the previously synthesized intermediates with L-alanine using peptide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate may have several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its unique structure.
Medicine: Possible applications in drug design and development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(acetyl)-L-alaninate
- 2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-D-alaninate
- 2-Methoxyethyl N-(2,4-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate
Uniqueness
2-Methoxyethyl N-(2,6-dimethylphenyl)-N-(2-methoxyacetyl)-L-alaninate is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its methoxyacetyl group, in particular, might influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C17H25NO5 |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
2-methoxyethyl (2S)-2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoate |
InChI |
InChI=1S/C17H25NO5/c1-12-7-6-8-13(2)16(12)18(15(19)11-22-5)14(3)17(20)23-10-9-21-4/h6-8,14H,9-11H2,1-5H3/t14-/m0/s1 |
Clé InChI |
ALKQJGWJVVVPRV-AWEZNQCLSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OCCOC)C(=O)COC |
SMILES canonique |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OCCOC)C(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-(benzo[d]oxazol-2-yl)-4-hydroxy-5-methylphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12848450.png)
![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)
![tert-butyl N-[(1-hydroxycyclopropyl)methyl]-N-methyl-carbamate](/img/structure/B12848464.png)




![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)


![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)

